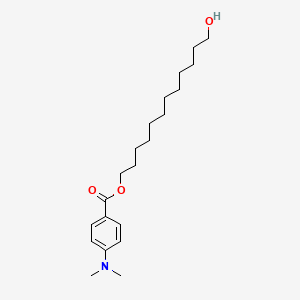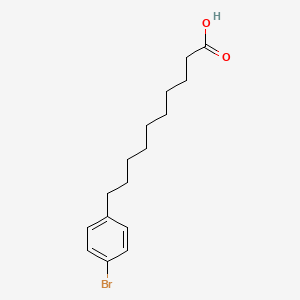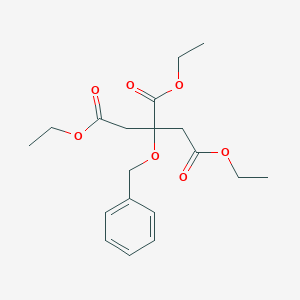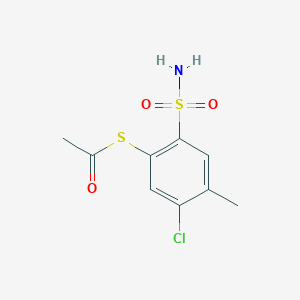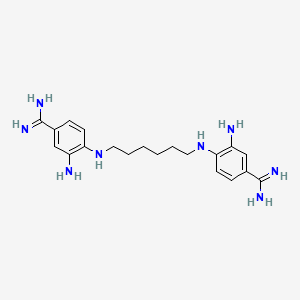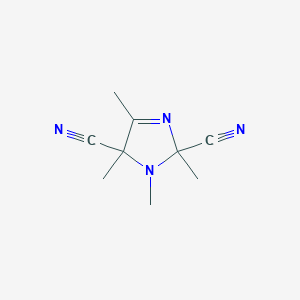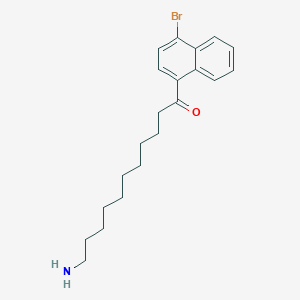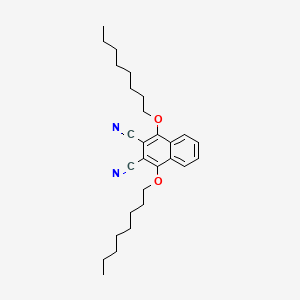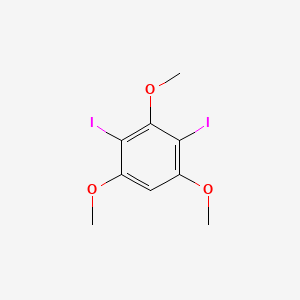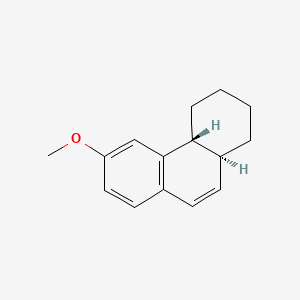![molecular formula C7H14Te B14298072 1-[(Prop-2-en-1-yl)tellanyl]butane CAS No. 118635-93-1](/img/structure/B14298072.png)
1-[(Prop-2-en-1-yl)tellanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Prop-2-en-1-yl)tellanyl]butane is a chemical compound that belongs to the organotellurium family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)tellanyl]butane typically involves the reaction of tellurium with appropriate organic substrates. One common method is the reaction of tellurium with 1-bromo-2-butene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Prop-2-en-1-yl)tellanyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and organic by-products.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-[(Prop-2-en-1-yl)tellanyl]butane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(Prop-2-en-1-yl)tellanyl]butane involves its interaction with molecular targets such as enzymes and proteins. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Prop-2-en-1-yl)selenyl]butane: Similar structure but contains selenium instead of tellurium.
1-[(Prop-2-en-1-yl)thio]butane: Contains sulfur instead of tellurium.
1-[(Prop-2-en-1-yl)oxy]butane: Contains oxygen instead of tellurium.
Uniqueness
1-[(Prop-2-en-1-yl)tellanyl]butane is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium-containing compounds often exhibit higher reactivity and unique electronic properties, making them valuable in various applications.
Propiedades
Número CAS |
118635-93-1 |
|---|---|
Fórmula molecular |
C7H14Te |
Peso molecular |
225.8 g/mol |
Nombre IUPAC |
1-prop-2-enyltellanylbutane |
InChI |
InChI=1S/C7H14Te/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
Clave InChI |
UVUYVVFLVXIRKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
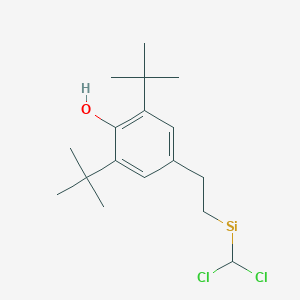
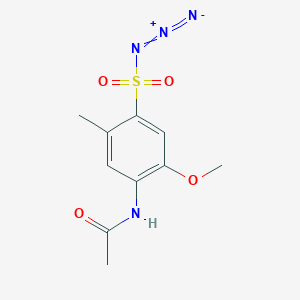
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
